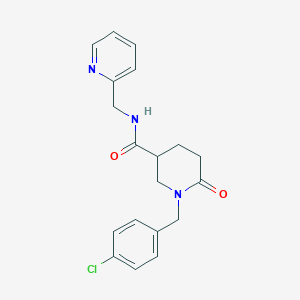![molecular formula C31H26ClNO3 B5100734 4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B5100734.png)
4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of azatricyclo compounds, which are characterized by their multi-ring structures and diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione typically involves multiple steps, including the formation of the azatricyclo core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the azatricyclo core through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the 3-chlorophenyl, methyl, diphenyl, and propyl groups through various organic reactions such as Friedel-Crafts alkylation, halogenation, and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents to modify the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[521
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties
Medicine: Potential therapeutic agent for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interaction with cellular receptors to modulate biological responses.
Inhibiting Enzymes: Inhibition of key enzymes involved in disease pathways.
Modulating Signaling Pathways: Alteration of signaling pathways to achieve therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione: Shares a similar core structure but differs in the substituents.
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Another related compound with distinct biological activities.
Uniqueness
4-(3-Chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[52102,6]dec-8-ene-3,5,10-trione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClNO3/c1-3-17-31-24(20-13-8-5-9-14-20)23(19-11-6-4-7-12-19)30(2,29(31)36)25-26(31)28(35)33(27(25)34)22-16-10-15-21(32)18-22/h4-16,18,25-26H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNRQULJHYCXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C(C1=O)(C(=C2C5=CC=CC=C5)C6=CC=CC=C6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(Dibenzylamino)methyl]naphthalen-2-ol](/img/structure/B5100655.png)
![5-[[5-(2,5-Dimethyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5100665.png)



![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B5100705.png)
![N-(2-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5100712.png)
![5,5'-[2,2-propanediylbis(4,1-phenyleneoxy)]bis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5100714.png)
![1-[4-[2-(Diethylamino)ethyl]-2-methylpyrazolo[1,5-a]benzimidazol-3-yl]ethanone;hydrochloride](/img/structure/B5100719.png)
![2-imino-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5100723.png)
![4-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoylamino]benzoic acid](/img/structure/B5100733.png)
![1-acetyl-4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5100737.png)
![(4-benzylpiperazin-1-yl)-[4-(dimethylamino)-2-methoxy-5-nitrophenyl]methanone](/img/structure/B5100742.png)
![3-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B5100755.png)
